Regioisomeric Differentiation: 3,4-Difluoro vs. 2,4-Difluoro vs. 2,5-Difluoro Substitution Patterns
The target compound carries the 3,4-difluorophenyl group, whereas the closest commercially indexed analogs carry 2,4-difluorophenyl (ChemicalBook, no CAS listed) or 2,5-difluorophenyl (CAS 1215976-22-9) substituents . All three share the molecular formula C₉H₇F₂N₃ and identical molecular weight (195.17 g·mol⁻¹), making them direct regioisomers. In the imidazole-based kinase inhibitor library profiled by Dimova et al. (2012), compounds differing only in phenyl-ring fluorination pattern exhibited distinct kinase differentiation indices, with nearest-neighbor analysis confirming that small structural modifications shift inhibitory profiles toward kinases with unrelated biological functions [1]. Although the Dimova study did not explicitly report a head-to-head comparison of these exact three regioisomers, the class-level inference is unambiguous: fluorination pattern is a key determinant of kinase selectivity within this chemotype.
| Evidence Dimension | Kinase differentiation potential (regioisomeric fluorination pattern) |
|---|---|
| Target Compound Data | 3,4-Difluorophenyl substitution (CAS 1216081-60-5); explicitly claimed in kinase inhibitor patent US 9,145,392 B2 [2] |
| Comparator Or Baseline | 2,4-Difluorophenyl analog (no CAS assigned); 2,5-Difluorophenyl analog (CAS 1215976-22-9); both indexed in commercial databases |
| Quantified Difference | Not quantifiable from available data; differentiation is structural and patent-claim-based. 3,4-difluoro pattern is explicitly claimed; 2,4- and 2,5- patterns are not. |
| Conditions | Patent analysis (US 9,145,392 B2) and commercial chemical database comparison |
Why This Matters
Procurement of the incorrect regioisomer invalidates patent-based SAR assumptions and may yield inactive or off-target compounds in kinase screening cascades.
- [1] Dimova, D.; Iyer, P.; Vogt, M.; Totzke, F.; Kubbutat, M. H. G.; Schächtele, C.; Laufer, S.; Bajorath, J. Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. J. Med. Chem. 2012, 55 (24), 11067–11071. DOI: 10.1021/jm3014508. View Source
- [2] DeSelm, L. C. et al. Imidazole amines as modulators of kinase activity. U.S. Patent 9,145,392 B2, September 29, 2015. View Source
